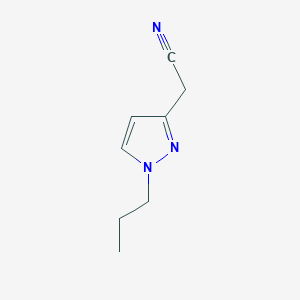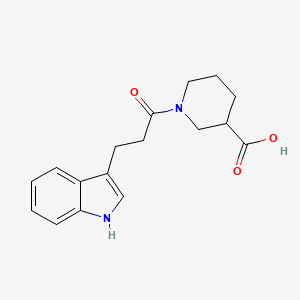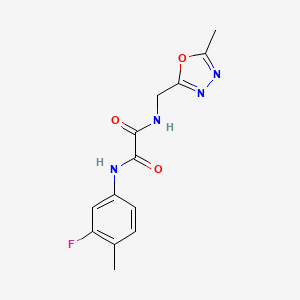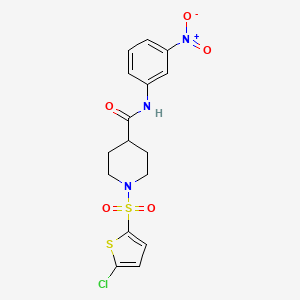![molecular formula C18H22F2N2O2 B2908948 (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-morpholinophenyl)methanone CAS No. 2195939-27-4](/img/structure/B2908948.png)
(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-morpholinophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-morpholinophenyl)methanone, also known as GSK-3 inhibitor VIII, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), which is a key enzyme involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-morpholinophenyl)methanone inhibitor VIII exerts its pharmacological effects by selectively inhibiting the activity of (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-morpholinophenyl)methanone. (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-morpholinophenyl)methanone is a serine/threonine kinase that regulates various cellular processes by phosphorylating its substrates. (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-morpholinophenyl)methanone inhibitor VIII binds to the ATP-binding site of (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-morpholinophenyl)methanone and prevents its phosphorylation activity. This leads to the inhibition of downstream signaling pathways, which results in the observed pharmacological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-morpholinophenyl)methanone inhibitor VIII are diverse and depend on the specific cellular context. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, enhance the differentiation of stem cells, and improve cognitive function in animal models of neurodegenerative diseases. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-morpholinophenyl)methanone inhibitor VIII is its potency and selectivity for (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-morpholinophenyl)methanone. This allows for precise manipulation of (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-morpholinophenyl)methanone activity in cellular and animal models. However, one of the limitations of (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-morpholinophenyl)methanone inhibitor VIII is its potential off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-morpholinophenyl)methanone inhibitor VIII in scientific research. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Another direction is to further elucidate the downstream signaling pathways that are affected by (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-morpholinophenyl)methanone inhibition. Additionally, the development of more potent and selective (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-morpholinophenyl)methanone inhibitors could lead to improved therapeutic options for various diseases.
Métodos De Síntesis
The synthesis of (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-morpholinophenyl)methanone inhibitor VIII involves several steps, including the preparation of starting materials, the formation of the spirocyclic intermediate, and the final coupling reaction. The starting materials for the synthesis include 4-morpholinophenylboronic acid and 1,1-difluoro-6-azaspiro[2.5]octan-6-amine. The spirocyclic intermediate is formed by the reaction of the starting materials with a suitable coupling reagent, such as 1,3-dicyclohexylcarbodiimide (DCC). The final coupling reaction involves the addition of the intermediate to (4-morpholinophenyl)(phenyl)methanone in the presence of a suitable catalyst, such as palladium on carbon.
Aplicaciones Científicas De Investigación
(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-morpholinophenyl)methanone inhibitor VIII has been widely used in scientific research to investigate the role of (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-morpholinophenyl)methanone in various cellular processes and diseases. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis in cancer cells, and enhance the differentiation of stem cells. It has also been used to study the role of (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-morpholinophenyl)methanone in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-(4-morpholin-4-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F2N2O2/c19-18(20)13-17(18)5-7-22(8-6-17)16(23)14-1-3-15(4-2-14)21-9-11-24-12-10-21/h1-4H,5-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNMHMFUVADOEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)C(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-bromo-10-methoxy-3-(4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2908865.png)

![4-[(E)-2-(2-nitrophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2908868.png)
![7-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2908869.png)


![(E)-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2908873.png)
![3-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2908876.png)

![1'-Methylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-thione](/img/structure/B2908879.png)
![N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-(3-phenylpropyl)oxalamide](/img/structure/B2908880.png)
![2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2908882.png)

